molecular formula C21H23ClN4 B10872839 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N,N-diethylbenzene-1,4-diamine

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N,N-diethylbenzene-1,4-diamine

Cat. No.: B10872839
M. Wt: 366.9 g/mol
InChI Key: YPLKLCCPSLDLJZ-UHFFFAOYSA-N
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Description

N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine has shown potential as an anticonvulsant agent . Studies have demonstrated its efficacy in animal models of epilepsy, suggesting it could be developed into a therapeutic drug.

Industry

Industrially, this compound could be used in the development of agrochemicals, dyes, and other specialty chemicals due to its robust chemical structure and reactivity.

Mechanism of Action

The mechanism by which N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine exerts its effects is primarily through interaction with specific molecular targets. In the case of its anticonvulsant activity, it is believed to modulate neurotransmitter release and receptor activity in the central nervous system, thereby stabilizing neuronal activity and preventing seizures .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    N-[4-(Diethylamino)phenyl]amine: Another precursor used in the condensation reaction.

    Other Pyrazole Derivatives: Compounds such as pyrazofurin and various pyrazole-based drugs.

Uniqueness

What sets N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-N-[4-(diethylamino)phenyl]amine apart is its specific structural configuration, which imparts unique biological activities not observed in other similar compounds. Its combination of a pyrazole core with a diethylamino phenyl group provides a distinct pharmacological profile, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H23ClN4

Molecular Weight

366.9 g/mol

IUPAC Name

4-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-N,N-diethylaniline

InChI

InChI=1S/C21H23ClN4/c1-4-25(5-2)18-13-11-17(12-14-18)23-15-20-16(3)24-26(21(20)22)19-9-7-6-8-10-19/h6-15H,4-5H2,1-3H3

InChI Key

YPLKLCCPSLDLJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

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